molecular formula C9H19ClN2O3 B2914678 Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride CAS No. 93047-95-1

Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride

Cat. No.: B2914678
CAS No.: 93047-95-1
M. Wt: 238.71
InChI Key: FQJKWGMJEGAESJ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride is a chemical compound with the molecular formula C8H15NO2. It is a derivative of amino acids and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting with the appropriate precursors. The reaction typically involves the esterification of 2-aminoacetic acid with ethyl chloroformate in the presence of a base.

  • Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions under specific conditions to ensure purity and yield. The process involves the use of reactors and purification systems to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Amines and amides.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

  • Medicine: In drug development and as a potential therapeutic agent.

  • Industry: In the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The exact mechanism depends on the specific application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering their activity.

  • Receptors: It can bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride is similar to other compounds such as:

  • 2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis.

  • Bis 2-(N,N-dimethylamino)ethyl ether: Used as a ligand in coordination chemistry.

Uniqueness: this compound is unique in its specific structure and reactivity, making it suitable for specialized applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-4-14-9(13)7-10-8(12)5-6-11(2)3;/h4-7H2,1-3H3,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKWGMJEGAESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93047-95-1
Record name ethyl 2-[3-(dimethylamino)propanamido]acetate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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